Pentanamide, N-(aminocarbonyl)-
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Overview
Description
Pentanamide, N-(aminocarbonyl)-: is a chemical compound with the molecular formula C6H12N2O2 It is an amide derivative, characterized by the presence of an amide functional group (RCONH2) where the nitrogen atom is bonded to a carbonyl carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanamide, N-(aminocarbonyl)- can be synthesized through various methods. One common approach involves the reaction of pentanoic acid with ammonia or an amine under controlled conditions to form the amide linkage. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of pentanamide, N-(aminocarbonyl)- often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(aminocarbonyl)- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Hydrolysis: Pentanoic acid and ammonia or an amine.
Reduction: Corresponding amine.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Pentanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of pentanamide, N-(aminocarbonyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in non-covalent interactions, which contribute to its stability and reactivity. These interactions can influence the compound’s biological activity, including its potential antiviral and antioxidant effects.
Comparison with Similar Compounds
Pentanamide, N-(aminocarbonyl)- can be compared with other similar compounds such as:
Formamide (Methanamide): A simpler amide with a single carbon atom.
Acetamide (Ethanamide): An amide with two carbon atoms.
Propionamide (Propanamide): An amide with three carbon atoms.
Butyramide (Butanamide): An amide with four carbon atoms.
Uniqueness: Pentanamide, N-(aminocarbonyl)- is unique due to its specific structure, which includes a longer carbon chain compared to simpler amides. This longer chain can influence its physical and chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
23549-55-5 |
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Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-carbamoylpentanamide |
InChI |
InChI=1S/C6H12N2O2/c1-2-3-4-5(9)8-6(7)10/h2-4H2,1H3,(H3,7,8,9,10) |
InChI Key |
LJUXMSCJJCTTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)N |
Origin of Product |
United States |
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